molecular formula C12H16FNO2 B8400818 Tert-butyl 2-fluoro-6-methylphenylcarbamate CAS No. 138343-78-9

Tert-butyl 2-fluoro-6-methylphenylcarbamate

Cat. No. B8400818
Key on ui cas rn: 138343-78-9
M. Wt: 225.26 g/mol
InChI Key: WNILPYHLXCWHEP-UHFFFAOYSA-N
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Patent
US07157604B2

Procedure details

A solution of tert-butyl 2-fluorophenylcarbamate (99.5 g, 471 mmol) in anhydrous tetrahydrofuran (900 mL) was placed under a nitrogen atmosphere, cooled in a dry ice-acetone bath, and stirred while t-butyllithium (666 mL of a 1.7M solution in pentane, 1132 mmol) was added slowly. The resulting mixture was slowly warmed up to −15° C. in 2 hours, then cooled back to −78° C. and treated with iodomethane (32.3 mL, 518 mmol). After warming up to −15° C. in 30 minutes, the mixture was removed from the cooling bath and treated with aqueous saturated NH4Cl (20 mL). The resulting slurry was diluted with CH2Cl2 (2000 mL), dried over MgSO4, filtered through a pad of silica, and concentrated under vacuum to afford tert-butyl 2-fluoro-6-methylphenylcarbamate(105 g, 99.5%) as a yellow solid.
Quantity
99.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
32.3 mL
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12].[C:16]([Li])(C)(C)C.IC>O1CCCC1.CCCCC>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:16])[C:3]=1[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
99.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Three
Name
Quantity
32.3 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
900 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice-acetone bath
ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
After warming up to −15° C. in 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture was removed from the cooling bath
ADDITION
Type
ADDITION
Details
treated with aqueous saturated NH4Cl (20 mL)
ADDITION
Type
ADDITION
Details
The resulting slurry was diluted with CH2Cl2 (2000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: PERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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